molecular formula C14H11BrClNOS B2363949 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 329779-27-3

2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No. B2363949
M. Wt: 356.66
InChI Key: FVOUVYIPAKLYKY-UHFFFAOYSA-N
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Description

The compound “2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide” is a chemical compound with the molecular formula C14H11BrClNOS . It has an average mass of 356.665 Da and a monoisotopic mass of 354.943329 Da .

Scientific Research Applications

Synthesis and Characterization

  • Derivatives of 2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide have been synthesized and characterized, demonstrating their potential in creating multifunctional molecules with significant antibacterial and anti-enzymatic properties (Nafeesa et al., 2017).
  • These compounds have been structurally elucidated using techniques like IR, EI-MS, 1H NMR, and 13C-NMR, highlighting the advanced methodologies involved in the exploration of such chemical compounds (Siddiqui et al., 2014).

Antibacterial and Antiviral Potential

  • Certain derivatives exhibit significant antibacterial properties, particularly against gram-negative bacterial strains, adding to their potential in medical applications (Rehman et al., 2013).
  • The antiviral properties of similar compounds have been characterized using vibrational spectroscopy and theoretical computational approaches, indicating their possible use in antiviral drug development (Jenepha Mary et al., 2022).

Anticancer Evaluation

  • Some derivatives show promising anticancer activities against various cancer cell lines, suggesting their potential as lead compounds in cancer treatment (Zyabrev et al., 2022).

Molecular Docking and Cytotoxicity Studies

  • Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their potential pharmacological effects (Siddiqui et al., 2014).

Crystallographic Studies

  • Crystallographic studies have been conducted on similar compounds, providing valuable information on their molecular structures and potential interactions, which are crucial for understanding their pharmacological properties (Subasri et al., 2017).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNOS/c15-10-4-6-13(7-5-10)19-9-14(18)17-12-3-1-2-11(16)8-12/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOUVYIPAKLYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide

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